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Compound of Interest

Compound Name: Acetyl-DL-phenylglycine

Cat. No.: B420353 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the key spectroscopic data for

N-Acetyl-DL-phenylglycine, a crucial derivative of the unnatural amino acid phenylglycine

with applications in pharmaceutical and biochemical research. Due to the limited availability of

public spectroscopic data for Acetyl-DL-phenylglycine, this guide presents representative

data from the closely related compound, N-Acetyl-L-phenylalanine, for illustrative purposes.

Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data are provided, along with a workflow for the

spectroscopic analysis of such compounds.

Disclaimer: Publicly accessible, experimentally verified spectroscopic data for Acetyl-DL-
phenylglycine (CAS 15962-46-6) is not readily available in major spectral databases.

Therefore, this guide utilizes data from the structurally similar compound N-Acetyl-L-

phenylalanine (CAS 2018-61-3) as a representative example to demonstrate data presentation

and interpretation. While the core functionalities and spectral patterns are expected to be

similar, specific peak positions and splitting patterns will differ.

Introduction
Acetyl-DL-phenylglycine is a synthetic amino acid derivative with significant utility in peptide

synthesis and medicinal chemistry. The acetylation of the amino group modifies the

compound's polarity and its ability to participate in hydrogen bonding, influencing the

conformational properties of peptides into which it is incorporated. Spectroscopic analysis is
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fundamental for the structural elucidation and purity assessment of Acetyl-DL-phenylglycine.

This guide outlines the expected spectroscopic characteristics based on a closely related

analogue and provides standardized protocols for data acquisition.

Spectroscopic Data (Representative)
The following tables summarize the spectroscopic data for the representative compound, N-

Acetyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for N-Acetyl-L-phenylalanine

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.65 s - COOH

8.18 d 8.1 NH

7.31 - 7.17 m - Ar-H

4.40 ddd 9.6, 8.1, 4.9 α-CH

3.03 dd 13.8, 4.9 β-CH₂

2.83 dd 13.8, 9.6 β-CH₂

1.77 s - CH₃

Data acquired on a 400 MHz spectrometer in DMSO-d₆.[1]

Table 2: ¹³C NMR Data for N-Acetyl-L-phenylalanine
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Chemical Shift (δ) ppm Assignment

173.15 COOH

169.19 C=O (amide)

137.71 Ar-C (quaternary)

129.03 Ar-CH

128.16 Ar-CH

126.38 Ar-CH

53.48 α-CH

36.77 β-CH₂

22.33 CH₃

Data acquired on a 101 MHz spectrometer in DMSO-d₆.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for N-Acetyl-L-phenylalanine

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad O-H stretch (carboxylic acid)

~3280 Strong N-H stretch (amide)

~3050 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

1695 Strong C=O stretch (carboxylic acid)

1650 Strong C=O stretch (Amide I)

1552 Strong N-H bend (Amide II)

Characteristic peaks for N-acetylated amino acids.[2]
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Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for N-Acetyl-L-phenylalanine

Ion Calculated m/z Found m/z

[M+H]⁺ 208.0978 208.0975

Data acquired using Electrospray Ionization (ESI).[1]

Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 32 scans, pulse width of 30 degrees, relaxation delay of 1 second.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024 scans, pulse width of 30 degrees, relaxation delay of 2 seconds.

Reference the spectrum to the solvent peak.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

Sample Preparation:

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix

thoroughly.

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a

transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile/water.

A small amount of formic acid or ammonium acetate may be added to promote ionization.
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Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or

Orbitrap).

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range

(e.g., 50-500).

For high-resolution mass spectrometry, ensure the instrument is properly calibrated to

obtain accurate mass measurements.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound like Acetyl-DL-phenylglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Acetyl-DL-phenylglycine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b420353#spectroscopic-data-nmr-ir-ms-of-acetyl-dl-
phenylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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